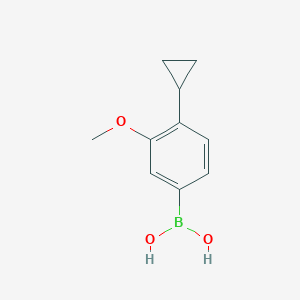
4-Cyclopropyl-3-mehtoxyphenylboronic acid
Overview
Description
4-Cyclopropyl-3-methoxyphenylboronic acid is a boronic acid derivative that has been studied for its potential use in various fields of research and industry due to its unique chemical and biological properties. It has the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol .
Synthesis Analysis
Boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, are stable and generally non-toxic groups that are easily synthesized. They can be used in several synthetic reactions including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-3-methoxyphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a cyclopropyl group .
Chemical Reactions Analysis
Boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, have been used to accurately predict a wide range of chemical reactions. These reactions are facilitated by deep neural networks initially designed for language translation .
Physical And Chemical Properties Analysis
4-Cyclopropyl-3-methoxyphenylboronic acid is a solid substance with a molecular weight of 192.02 g/mol. .
Scientific Research Applications
Catalysis with Diboron Compounds
4-Cyclopropyl-3-methoxyphenylboronic acid is explored in catalytic reactions involving diboron compounds. A study highlights a radical [3 + 2] cycloaddition catalytic cycle using diboron(4) and a pyridine cocatalyst. This process, significant for its metal-free conditions and broad substrate scope, allows the production of complex cyclopentane compounds and aids in the synthesis of pharmaceuticals (Ding et al., 2022).
Chiral Auxiliary in Synthesis
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, a derivative of 4-Cyclopropyl-3-methoxyphenylboronic acid, is used as a chiral auxiliary in cyclopropanation of alkenylboronic esters. This application is crucial for creating boron-containing functionalized bicyclopropanes, which have applications in pharmaceutical synthesis (Luithle & Pietruszka, 2000).
Copper-Mediated Reactions
Copper-mediated coupling reactions use cyclopropylboronic acid, a key component of 4-Cyclopropyl-3-methoxyphenylboronic acid, with indoles and cyclic amides. This process is noted for retaining functional groups and broadening the scope of available reactions in organic synthesis (Tsuritani et al., 2008).
Cyclopropane in Drug Molecules
The cyclopropane ring, a component of 4-Cyclopropyl-3-methoxyphenylboronic acid, is increasingly used in drug development. Its unique properties, like coplanarity and enhanced π-character of C-C bonds, contribute significantly to enhancing potency and reducing off-target effects in drugs (Talele, 2016).
Safety And Hazards
properties
IUPAC Name |
(4-cyclopropyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKMNUATASWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-mehtoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



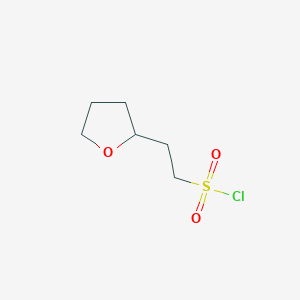
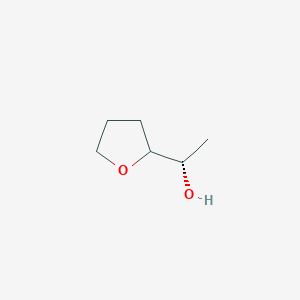
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
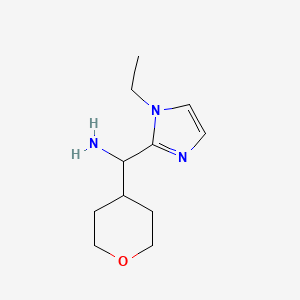
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
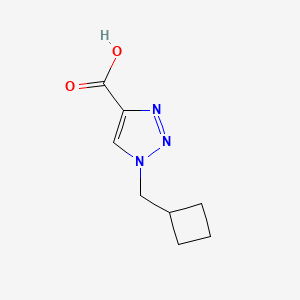
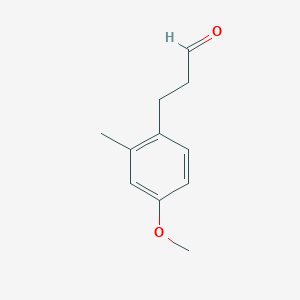
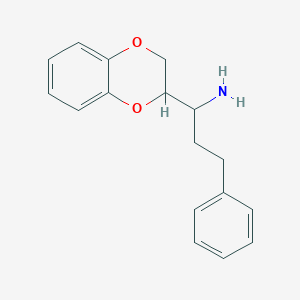
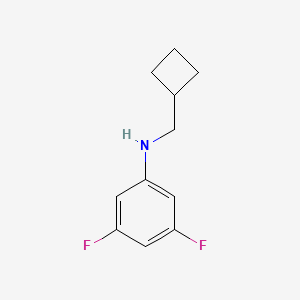
![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
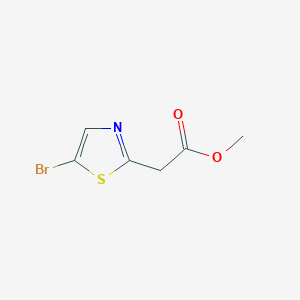
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
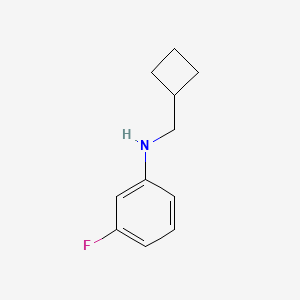
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)